molecular formula C15H18N2O4S B2809142 N-(5-methylisoxazol-3-yl)-4-tosylbutanamide CAS No. 941925-90-2

N-(5-methylisoxazol-3-yl)-4-tosylbutanamide

Cat. No. B2809142
CAS RN: 941925-90-2
M. Wt: 322.38
InChI Key: AFEYSXXUBCIBKA-UHFFFAOYSA-N
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Description

“N-(5-methylisoxazol-3-yl)-4-tosylbutanamide” is a chemical compound that has been studied for its potential applications in various fields . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .


Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Three distinct forms of N1,N3-bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactivity of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.


Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide, such as acidity and basicity, can be inferred from studies on similar compounds.

Scientific Research Applications

Polymorphism and Crystal Structure Insights

The compound exhibits polymorphism, meaning it can crystallize in different forms. In a study by Pagliari et al., three distinct forms of N1,N3-bis(5-methylisoxazol-3-yl)malonamide (1) were characterized . These forms include two polymorphic forms and one solvate. An in-depth analysis of their crystal structures revealed insights into their supramolecular architectures and crystallization mechanisms. The energy similarities between specific interactions (NH amide ⋯O C amide and NH amide ⋯N isox) contribute to their formation. Additionally, the presence of dimethyl sulfoxide (DMSO) disrupts amide-amide interactions, leading to a third form (1III). The central carbon in molecule 1 allows flexibility, influencing polymorph formation.

Synthetic Methods and Route g

Trogu et al. discovered an efficient method for preparing 3,5-disubstituted isoxazoles, including compounds like N-(5-methylisoxazol-3-yl)-4-tosylbutanamide . Their approach involves base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water (instead of chloroform). This synthetic route (Route g) provides a faster and environmentally friendly way to access isoxazole derivatives.

Mechanism of Action

While specific studies on the mechanism of action of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity .

Future Directions

Future research could focus on further exploring the potential applications of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide in various fields. The flexibility of the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-5-7-13(8-6-11)22(19,20)9-3-4-15(18)16-14-10-12(2)21-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEYSXXUBCIBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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